

An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-methyl-3-oxohexanoate*

Cat. No.: *B1360218*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-methyl-3-oxohexanoate**, a beta-keto ester of interest in organic synthesis and potentially as a building block in the development of new chemical entities. This document outlines its chemical identity, physicochemical properties, and illustrative synthetic and reaction protocols.

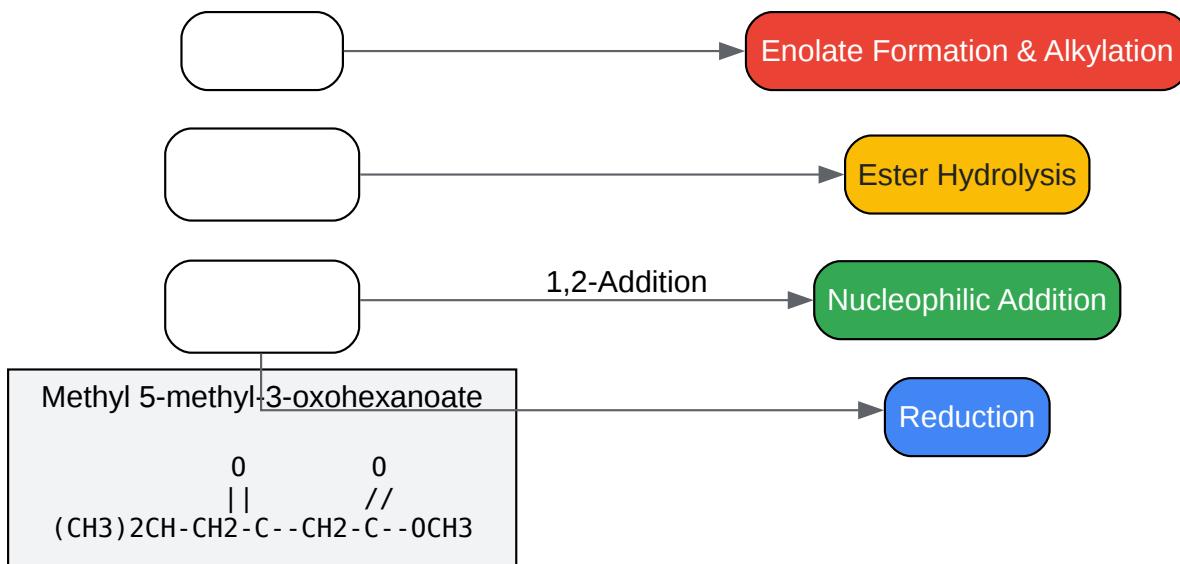
Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 5-methyl-3-oxohexanoate**.^{[1][2]}

Structure:

The chemical structure is characterized by a hexanoate backbone with a methyl group at the 5th position and a ketone group at the 3rd position. The carboxyl group is esterified with a methyl group.

- Molecular Formula: C₈H₁₄O₃^{[2][3]}
- Canonical SMILES: CC(C)CC(=O)CC(=O)OC^{[1][4]}
- InChI Key: WUGKTJAKSVEAFG-UHFFFAOYSA-N^{[1][5]}


Physicochemical Properties

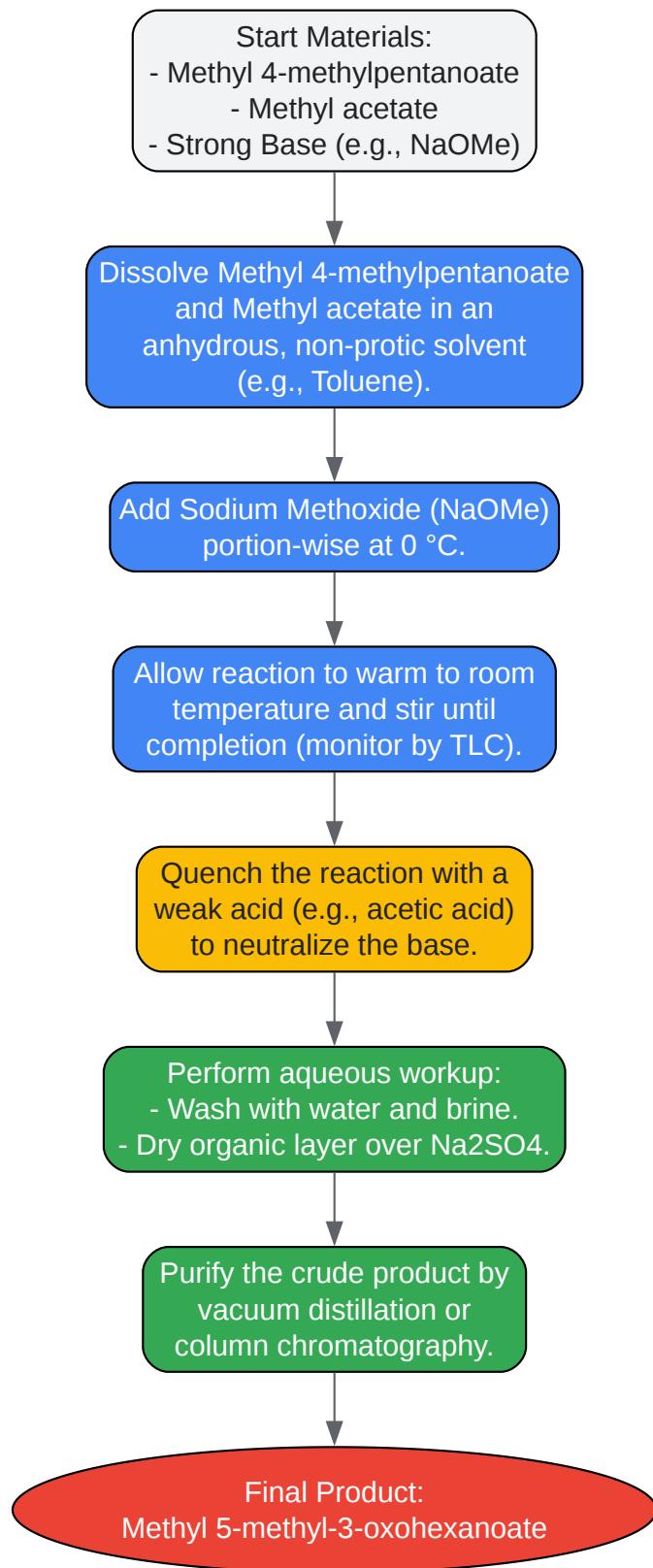
The known physical and chemical properties of **methyl 5-methyl-3-oxohexanoate** are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	158.19 g/mol	[6]
Exact Mass	158.094294304 Da	[4][6]
Density	0.979 g/cm ³	[4]
Boiling Point	199.4 °C at 760 mmHg	[4]
Flash Point	75.7 °C	[4]
Refractive Index	1.419	[4]
Vapor Pressure	0.342 mmHg at 25°C	[4]
LogP	1.16470	[4]
Storage Temperature	2-8°C under inert gas	[4]
Hydrogen Bond Acceptor Count	3	[1][4]
Rotatable Bond Count	5	[4]

Reactivity Profile

The reactivity of **methyl 5-methyl-3-oxohexanoate** is primarily dictated by the two carbonyl groups and the acidic α -protons situated between them (at the C4 position). This arrangement allows for keto-enol tautomerism and facilitates a variety of chemical transformations.

[Click to download full resolution via product page](#)


Caption: Chemical reactivity map for **Methyl 5-methyl-3-oxohexanoate**.

Experimental Protocols

Specific experimental protocols for **methyl 5-methyl-3-oxohexanoate** are not readily available in the cited literature. However, the following protocols for analogous β -keto esters can serve as a guide for designing synthetic and derivatization experiments.

A. Illustrative Synthesis via Claisen Condensation

This protocol describes a general approach for synthesizing β -keto esters. The synthesis of the ethyl analog, ethyl 5-methyl-3-oxohexanoate, involves the reaction of methyl isobutyl ketone with ethanol followed by catalytic oxidation.^[7] A more general and adaptable laboratory synthesis would follow a Claisen condensation route.

[Click to download full resolution via product page](#)

Caption: General workflow for Claisen condensation synthesis.

B. Illustrative Reduction of the Ketone

This protocol, adapted from a procedure for a similar compound, details the selective reduction of the ketone functionality to a hydroxyl group using sodium borohydride.[\[8\]](#)

- Preparation: Dissolve **methyl 5-methyl-3-oxohexanoate** (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
- Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) to the solution in small portions over a period of 10 minutes, maintaining the temperature at 0 °C.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching: Slowly add acetone to the reaction mixture to quench any excess sodium borohydride.
- Workup:
 - Remove the methanol under reduced pressure.
 - Add deionized water to the residue.
 - Extract the aqueous layer with ethyl acetate (3 x 25 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, methyl 5-hydroxy-5-methyl-3-oxohexanoate, which can be further purified by column chromatography.

Applications in Drug Development and Research

As a functionalized small molecule, **methyl 5-methyl-3-oxohexanoate** can serve as a versatile intermediate in organic synthesis. Its potential applications include:

- Scaffold for Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are

common motifs in medicinal chemistry.

- Intermediate for Complex Molecule Synthesis: It can be used as a key building block in the total synthesis of natural products or complex pharmaceutical agents.[9][10][11]
- Probing Enzyme Activity: Derivatives of β -keto esters can be designed as potential enzyme inhibitors or as probes for studying enzyme mechanisms, particularly for enzymes that process carbonyl-containing substrates.

Further research into the biological activity of this compound and its derivatives could uncover novel applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Methyl 5-methyl-3-oxohexanoate - C8H14O3 | CSSB00009845743 [chem-space.com]
- 3. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3-oxohexanoic acid methyl ester | 30414-55-2 | lookchem [lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. methyl (3R)-3-methyl-5-oxohexanoate | C8H14O3 | CID 642291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 10. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 11. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360218#methyl-5-methyl-3-oxohexanoate-iupac-name-and-structure\]](https://www.benchchem.com/product/b1360218#methyl-5-methyl-3-oxohexanoate-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com